molecular formula C9H20O6 B14688354 Acetic acid;pentane-1,4-diol CAS No. 32864-71-4

Acetic acid;pentane-1,4-diol

Cat. No.: B14688354
CAS No.: 32864-71-4
M. Wt: 224.25 g/mol
InChI Key: JCNHBFBRJTUVLZ-UHFFFAOYSA-N
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Description

Acetic acid;pentane-1,4-diol refers to a compound or mixture combining acetic acid (CH₃COOH) and pentane-1,4-diol (HOCH₂CH₂CH(OH)CH₂CH₂OH).

Properties

CAS No.

32864-71-4

Molecular Formula

C9H20O6

Molecular Weight

224.25 g/mol

IUPAC Name

acetic acid;pentane-1,4-diol

InChI

InChI=1S/C5H12O2.2C2H4O2/c1-5(7)3-2-4-6;2*1-2(3)4/h5-7H,2-4H2,1H3;2*1H3,(H,3,4)

InChI Key

JCNHBFBRJTUVLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentane-1,4-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with pentane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3COOH+HO(CH2)4OHCH3COO(CH2)4OH+H2O\text{CH}_3\text{COOH} + \text{HO(CH}_2\text{)}_4\text{OH} \rightarrow \text{CH}_3\text{COO(CH}_2\text{)}_4\text{OH} + \text{H}_2\text{O} CH3​COOH+HO(CH2​)4​OH→CH3​COO(CH2​)4​OH+H2​O

Industrial Production Methods

Industrial production of this compound often involves the continuous production of 1,4-pentanediol from biomass-based products, such as ethyl levulinate and furfuryl alcohol, using Cu-based catalysts . This method is efficient and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pentane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidation of the diol group can yield aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid group results in the formation of alcohols.

    Substitution: Substitution reactions can produce esters or ethers, depending on the reactants used.

Scientific Research Applications

Acetic acid;pentane-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pentane-1,4-diol involves its interaction with various molecular targets and pathways. The diol group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The carboxylic acid group can undergo ionization, influencing the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Key Properties of Pentane-1,4-Diol:

  • Molecular Formula : C₅H₁₂O₂
  • Molar Mass : 104.15 g/mol
  • Density : 0.986 g/mL at 25°C
  • Boiling Point : 72–73°C at 0.03 mmHg
  • Solubility: Sparingly soluble in chloroform and methanol .
  • NMR Characteristics : The ¹³C NMR spectrum shows five distinct peaks due to lack of molecular symmetry .

Pentane-1,4-diol is a versatile diol used in organic synthesis, polymer chemistry, and as a solvent. Its bifunctional hydroxyl groups enable cyclodehydration reactions to form tetrahydrofuran derivatives via SN2 pathways .

Structural and Functional Group Comparisons

Table 1: Key Properties of Acetic Acid;Pentane-1,4-Diol and Analogous Compounds
Compound Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound* C₇H₁₄O₄ (hypothetical) 162.18 Potential use in synthesis; NMR data consistent with diol structure
Pentane-1,5-diol C₅H₁₂O₂ 104.15 Percutaneous enhancer; antimicrobial agent
Butane-1,4-diol C₄H₁₀O₂ 90.12 Polymer precursor (e.g., polyesters, polyurethanes)
Spencertoxin C₁₄H₁₆N₂O₂ 244.29 Phytotoxic dipyridine-diol derivative from fungi
1-(p-Bromophenyl)pentane-1,4-diol C₁₁H₁₅BrO₂ 267.14 Aromatic substitution enhances electronic effects in cyclodehydration

*Hypothetical structure based on analogous complexes (e.g., ).

Key Differences:
  • Chain Length and Reactivity :

    • Butane-1,4-diol (C4) is shorter, favoring rapid cyclization to tetrahydrofuran, while pentane-1,4-diol (C5) requires harsher conditions due to steric hindrance .
    • Pentane-1,5-diol (terminal diol) exhibits higher water-binding capacity, making it a superior solvent in dermatological applications compared to pentane-1,4-diol .
  • Substituent Effects :

    • Aromatic derivatives (e.g., 1-(p-bromophenyl)pentane-1,4-diol) show altered NMR chemical shifts (δ = 143.4 ppm for aromatic carbons) and enhanced catalytic activity in cyclodehydration due to electron-withdrawing groups .
    • Spencertoxin’s pyridine rings confer phytotoxicity, unlike unsubstituted diols .
  • Functional Group Interactions: Acetic acid in complexes (e.g., 5-phenyl-6-heptene-1,4-diol-acetic acid) may act as a hydrogen-bond donor, stabilizing intermediates in synthesis .

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